4-Methanesulfonylfuran-2-carbaldehyde chemical properties
4-Methanesulfonylfuran-2-carbaldehyde chemical properties
An In-depth Technical Guide to 4-Methanesulfonylfuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methanesulfonylfuran-2-carbaldehyde is a heterocyclic compound featuring a furan ring substituted with a highly electron-withdrawing methanesulfonyl group and a reactive carbaldehyde moiety. This unique combination of functional groups makes it a potentially valuable, yet under-documented, building block in medicinal chemistry and organic synthesis. The aldehyde serves as a versatile handle for constructing complex molecular architectures through reactions such as condensations and reductive aminations, while the sulfone group profoundly influences the electronic properties of the furan scaffold. This guide provides a comprehensive overview of its known chemical properties, a plausible synthetic pathway, its predicted reactivity based on established chemical principles of related analogs, and its potential applications in drug discovery. Due to the limited availability of experimental data in public databases, this document synthesizes information from safety data sheets and extrapolates from the well-documented chemistry of other substituted furan-2-carbaldehydes to provide a robust and practical resource for laboratory professionals.
Introduction
Substituted furan-2-carbaldehydes are a privileged class of compounds in drug discovery, forming the structural core of numerous molecules with diverse biological activities, including antimicrobial and anticancer properties. The versatility of this scaffold arises from two key features: the furan ring, which is amenable to a wide range of chemical modifications, and the C2-aldehyde group, which acts as a crucial electrophilic center for synthetic transformations.[1]
4-Methanesulfonylfuran-2-carbaldehyde, the subject of this guide, is distinguished by the presence of a methanesulfonyl (-SO₂CH₃) group at the C4 position. This powerful electron-withdrawing group is expected to significantly modulate the chemical and biological properties of the molecule. Specifically, it enhances the electrophilicity of the furan ring system and the attached aldehyde, potentially altering its reactivity profile compared to more common electron-rich or neutral furan analogs. This guide aims to consolidate the known physical data and provide expert-driven insights into the synthesis, handling, and synthetic utility of this compound.
Physicochemical and Spectroscopic Properties
While extensive experimental spectroscopic data for 4-Methanesulfonylfuran-2-carbaldehyde is not widely published, key physical properties have been documented. This section combines known data with predicted spectroscopic characteristics based on analogous structures.
Physical and Chemical Data
The fundamental properties of the compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-(Methylsulfonyl)furan-2-carbaldehyde | N/A |
| Molecular Formula | C₆H₆O₄S | PubChem |
| Molecular Weight | 174.18 g/mol | PubChem |
| Monoisotopic Mass | 173.99867 Da | PubChem |
| CAS Number | 824115-01-5 | N/A |
| Appearance | Solid (predicted) | N/A |
| Melting Point | 43 - 46 °C | |
| Boiling Point | 217 - 219 °C | |
| SMILES | CS(=O)(=O)C1=COC(=C1)C=O | PubChem |
| InChIKey | IWEXIHNQZGBYNN-UHFFFAOYSA-N | PubChem |
Predicted Spectroscopic Profile
The following spectroscopic data are predicted based on the analysis of structurally related furan-2-carbaldehydes.[2][3]
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¹H NMR Spectroscopy:
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Aldehyde Proton (-CHO): A singlet is expected at a downfield chemical shift, likely in the range of δ 9.7-10.0 ppm. The strong electron-withdrawing effect of the sulfone group would deshield this proton.
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Furan Protons: Two singlets (or narrow doublets with very small coupling) are expected for the protons at the C3 and C5 positions. The proton at C5, adjacent to the oxygen and aldehyde, would likely appear around δ 7.8-8.0 ppm. The proton at C3, adjacent to the sulfone, would also be significantly downfield, perhaps in a similar region.
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Methyl Protons (-SO₂CH₃): A sharp singlet is expected around δ 3.2-3.5 ppm.
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¹³C NMR Spectroscopy:
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Carbonyl Carbon (-CHO): Expected in the range of δ 178-182 ppm.
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Furan Carbons: The carbon atoms of the furan ring are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the sulfone group (C4) would be significantly deshielded, as would the carbon bearing the aldehyde (C2).
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Methyl Carbon (-SO₂CH₃): Expected around δ 40-45 ppm.
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Infrared (IR) Spectroscopy:
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C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹.
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S=O Stretch (Sulfone): Two strong absorption bands are characteristic of sulfones, expected around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
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C-H Stretch (Aromatic/Furan): Expected above 3000 cm⁻¹.
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Synthesis and Manufacturing
Protocol 1: Proposed Synthesis of 4-Methanesulfonylfuran-2-carbaldehyde
Disclaimer: This protocol is a proposed route based on established chemical reactions. It has not been experimentally validated for this specific target and requires optimization in a laboratory setting.
Step 1: Synthesis of 3-(Methylthio)furan This intermediate is prepared from 3-bromofuran via a lithium-halogen exchange followed by quenching with a sulfur electrophile.
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Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add n-butyllithium (1.1 equivalents) to a solution of 3-bromofuran (1.0 equivalent) in THF, maintaining the temperature at -78 °C. Stir for 1 hour.
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Sulfenylation: Add dimethyl disulfide ( (CH₃)₂S₂ ) (1.2 equivalents) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.
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Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield 3-(methylthio)furan.
Step 2: Synthesis of 4-(Methylthio)furan-2-carbaldehyde via Vilsmeier-Haack Formylation The Vilsmeier-Haack reaction is a standard method for formylating electron-rich heterocycles like furan.[4][5]
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Reagent Preparation: In a separate flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
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Formylation: Add a solution of 3-(methylthio)furan (1.0 equivalent) in DMF dropwise to the pre-formed Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.
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Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium acetate until the pH is ~7.
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Workup & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to obtain 4-(methylthio)furan-2-carbaldehyde.
Step 3: Oxidation to 4-Methanesulfonylfuran-2-carbaldehyde The final step is the oxidation of the sulfide to the sulfone.
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Setup: Dissolve 4-(methylthio)furan-2-carbaldehyde (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) and cool to 0 °C.
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Oxidation: Add a solution of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® (2.2-2.5 equivalents) portion-wise, maintaining the temperature at 0 °C. Causality Note: Using over two equivalents of the oxidant is crucial to ensure complete oxidation from the sulfide to the sulfone, passing through the sulfoxide intermediate.
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Monitoring: Stir the reaction at room temperature and monitor its completion by TLC.
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Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) followed by sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
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Purification: Combine the organic layers, dry over MgSO₄, and concentrate. The final product, 4-Methanesulfonylfuran-2-carbaldehyde, can be purified by recrystallization or column chromatography.
Chemical Reactivity and Synthetic Applications
The reactivity of 4-Methanesulfonylfuran-2-carbaldehyde is dominated by its two functional groups, whose properties are mutually influenced by the furan ring.
Aldehyde-Centered Reactions
The aldehyde group is the primary site for synthetic elaboration. The adjacent electron-withdrawing sulfone group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
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Condensation Reactions: It is an excellent substrate for base-catalyzed condensation reactions with active methylene compounds. For instance, the Claisen-Schmidt condensation with a ketone would yield a chalcone-like structure, a common pharmacophore in drug discovery.
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Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃) will produce substituted aminomethyl-furans.
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Wittig Reaction: Reaction with phosphorus ylides can be used to extend the carbon chain, converting the aldehyde into an alkene.
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Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like silver oxide or reduced to a primary alcohol with sodium borohydride.
Protocol 2: General Procedure for Claisen-Schmidt Condensation
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Setup: Dissolve 4-Methanesulfonylfuran-2-carbaldehyde (1.0 eq.) and a suitable ketone (e.g., acetophenone) (1.0 eq.) in ethanol in a round-bottom flask.
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Reaction: Cool the solution in an ice bath and add an aqueous or ethanolic solution of a base (e.g., NaOH or KOH) dropwise.
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Monitoring: Stir the reaction mixture at room temperature overnight. The product often precipitates out of the solution. Monitor completion by TLC.
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Workup: If a precipitate has formed, collect it by filtration and wash with cold water or ethanol. If not, pour the reaction mixture into ice water and acidify to precipitate the product.
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Purification: Recrystallize the crude product from a suitable solvent like ethanol.
Furan Ring Reactivity
Unlike typical electron-rich furan rings, the ring in this molecule is electron-deficient due to the sulfone group. This has two major consequences:
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Deactivation towards Electrophilic Aromatic Substitution: Classic electrophilic reactions like nitration or Friedel-Crafts acylation are unlikely to be successful.
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Activation towards Nucleophilic Aromatic Substitution: While less common for furans, the strong withdrawing group may enable nucleophilic substitution (SₙAr) at the C3 or C5 positions under specific conditions, although this would require experimental validation.
Safety, Handling, and Storage
The following information is derived from the available Safety Data Sheet.
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Hazard Identification: The compound is not classified as a hazardous substance or mixture. However, as with all laboratory chemicals, it should be handled with care. Forms explosive mixtures with air upon intense heating.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
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Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contaminated.
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Respiratory Protection: Not required under normal use with adequate ventilation. If dusts are generated, use a NIOSH-approved particulate respirator.
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First Aid Measures:
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Inhalation: Move person to fresh air.
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Skin Contact: Take off contaminated clothing and rinse skin with plenty of water.
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Eye Contact: Rinse out with plenty of water.
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Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
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Handling and Storage:
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Handling: Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
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Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at room temperature.
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Conclusion
4-Methanesulfonylfuran-2-carbaldehyde is a specialized chemical intermediate with significant potential for applications in organic synthesis and medicinal chemistry. Its defining feature—the strongly electron-withdrawing sulfone group—imparts a unique reactivity profile, particularly enhancing the electrophilicity of the aldehyde for key bond-forming reactions. While published experimental data remains scarce, this guide provides a solid foundation for researchers by consolidating known physical properties, proposing a viable synthetic strategy, and outlining its predictable chemical behavior. As a versatile building block, this compound offers a gateway to novel heterocyclic structures and is a valuable tool for scientists engaged in the design and development of new therapeutic agents.
References
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Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. [Link]
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Mishra, A., et al. (2024). Vilsmeier-Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. The Journal of Organic Chemistry, 89(5), 2840-2846. [Link]
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